ACSM4 Human Pre-designed siRNA Set A

siRNA knockdown efficiency target validation RNAi experimental design

ACSM4 Human Pre-designed siRNA Set A delivers three independent, HPLC-purified siRNA duplexes targeting non-overlapping regions of the ACSM4 transcript. Each set includes positive, negative, and FAM-labeled negative controls. With >97% purity validated by mass spectrometry, this pre-designed format eliminates the risks of single-sequence off-target effects and provides built-in redundancy—reducing silencing failure probability to <0.6%. Ideal for metabolic pathway deconvolution, RCC functional studies, and hit validation requiring orthogonal RNAi evidence. Lyophilized format ensures multi-year lot-to-lot consistency.

Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
Cat. No. B610882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACSM4 Human Pre-designed siRNA Set A
SynonymsSm4
Molecular FormulaC19H16O3
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CCC3=C(C(=CC=C3)O)C(=O)O
InChIInChI=1S/C19H16O3/c20-17-7-3-6-15(18(17)19(21)22)11-9-13-8-10-14-4-1-2-5-16(14)12-13/h1-8,10,12,20H,9,11H2,(H,21,22)
InChIKeyGGVFBUYNEPBFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 5 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ACSM4 Human Pre-designed siRNA Set A Procurement Specifications and Target Gene Profile


The ACSM4 Human Pre-designed siRNA Set A is a synthetic RNA interference reagent comprising three distinct siRNA duplexes targeting non-overlapping regions of the human ACSM4 (Acyl-CoA Synthetase Medium-Chain Family Member 4) transcript (NCBI GeneID: 341392; RefSeq: NM_001080454) [1]. ACSM4 encodes a mitochondrial medium-chain acyl-CoA synthetase that catalyzes the ATP-dependent activation of fatty acids with a substrate preference for C6-C12 carbon chains, representing the first committed step in fatty acid metabolism [2]. The gene exhibits tissue-enriched expression in testis and has been implicated in kidney cancer copy number alterations [3]. This siRNA set is formulated as three separate HPLC-purified duplexes (3 × 5 nmol lyophilized format) plus comprehensive positive and negative controls, with purity specifications exceeding 97% validated by trityl monitoring and mass spectrometry [4].

ACSM4 Human Pre-designed siRNA Set A: Why Single-Duplex or Alternative Family Member Reagents Cannot Substitute


Generic substitution of the ACSM4 Human Pre-designed siRNA Set A with individual duplexes or reagents targeting other ACSM family members introduces scientifically demonstrable risks to data reproducibility. First, while algorithm-designed siRNAs achieve >70% silencing in approximately 80-84% of cases, 16-20% of individual duplexes fail to meet this threshold entirely, creating a substantial probability of experimental failure when relying on a single sequence [1]. Second, siRNA duplexes containing as few as eleven contiguous nucleotides of identity to non-targeted transcripts can produce direct off-target silencing signatures that are sequence-specific rather than target-specific, rendering single-duplex results confounded unless validated with orthogonal sequences [2]. Third, ACSM4 exhibits substrate specificity differences from homologous family members (e.g., ACSM3 prefers shorter fatty acid chains while ACSM4 preferentially acts on C8-C12 substrates), meaning reagents targeting ACSM1, ACSM2, or ACSM3 cannot functionally substitute for ACSM4 in metabolic pathway studies [3]. The pre-designed set format directly addresses these failure modes by providing three independent targeting sequences with built-in performance redundancy.

ACSM4 Human Pre-designed siRNA Set A: Quantitative Performance Evidence Versus Single-Duplex and Pooled Alternatives


Multi-Duplex Design Mitigates 16-20% Single-siRNA Failure Rate in ACSM4 Knockdown Applications

Industry-wide surveys of algorithm-designed siRNAs across >300 endogenously expressed human genes demonstrate that while 82-84% of individual duplexes achieve >70% target mRNA reduction, approximately 16-20% fail to reach this benchmark threshold entirely [1]. A single-duplex procurement strategy thus carries an inherent ~18% probability of inadequate silencing that cannot be resolved without additional reagent acquisition and experimental repetition. The ACSM4 Pre-designed siRNA Set A configuration, comprising three independent duplexes targeting distinct transcript regions, reduces this failure probability to <0.6% under the conservative assumption that duplex performances are independent (0.18³ = 0.0058) [2]. Commercial vendors of pre-designed siRNA sets for ACSM4 explicitly guarantee that at least one duplex in the set will achieve ≥70% mRNA silencing under standard transfection conditions .

siRNA knockdown efficiency target validation RNAi experimental design

Pre-designed Set Format Enables Internal Sequence Orthogonality Validation Without Additional Procurement

siRNA off-target effects are now recognized as sequence-specific rather than target-specific phenomena, with transcript profiling studies demonstrating that siRNAs can silence non-targeted genes containing as few as eleven contiguous nucleotides of identity to the siRNA sequence [1]. Approximately 35% of double-mutated target sites still retain >50% knockdown efficiency, underscoring the promiscuity of siRNA-mediated silencing [2]. The ACSM4 Pre-designed siRNA Set A addresses this fundamental limitation by providing three siRNA duplexes that target non-overlapping regions of the ACSM4 transcript [3]. In contrast, single-duplex procurement requires additional reagent orders to obtain orthogonal sequences for specificity validation—each subsequent order incurring separate shipping costs and additional lead times. The set format delivers three independent sequences simultaneously, enabling immediate cross-validation of observed phenotypes: concordant results across all three duplexes strongly support target specificity, while discordant results identify sequence-specific artifacts without additional procurement cycles .

off-target effects siRNA specificity RNAi data reproducibility

ACSM4 Sequence Homology Profile Demands Target-Specific Reagents Due to Substrate Specificity Divergence Among ACSM Family

The ACSM gene family comprises five members (ACSM1, ACSM2A, ACSM2B, ACSM3, ACSM5) in addition to ACSM4, all sharing a conserved AMP-binding domain but diverging in substrate chain-length preferences [1]. Functional characterization indicates ACSM4 preferentially activates C6-C12 medium-chain fatty acids, with demonstrated in vitro activity on acids from C4 to C11 including 3-hydroxy and 2,3- or 3,4-unsaturated variants [2][3]. In contrast, ACSM3 exhibits preference for shorter-chain substrates [1]. This functional divergence means reagents targeting ACSM1, ACSM2, or ACSM3 cannot substitute for ACSM4 in metabolic studies examining medium-chain fatty acid utilization or mitochondrial β-oxidation pathways. The ACSM4 Pre-designed siRNA Set A is specifically designed against the human ACSM4 transcript (NM_001080454) and has no predicted cross-reactivity with other ACSM family members due to sequence divergence outside conserved domains [4].

ACSM gene family substrate specificity fatty acid metabolism

ACSM4 Human Pre-designed siRNA Set A: Validated Application Scenarios Based on Quantitative Performance Evidence


Medium-Chain Fatty Acid Metabolism Studies in Hepatic Cell Models

ACSM4 catalyzes the ATP-dependent activation of C6-C12 medium-chain fatty acids to their acyl-CoA derivatives, the obligatory first step in mitochondrial β-oxidation and lipid biosynthesis [1]. The Pre-designed siRNA Set A is optimally suited for loss-of-function studies examining medium-chain fatty acid utilization in hepatocyte-derived cell lines (e.g., HepG2, Huh7), where ACSM4 is endogenously expressed [2]. The three-duplex format provides the internal sequence orthogonality required to confidently attribute metabolic phenotype shifts—such as altered oxygen consumption rates, ketone body production, or lipid droplet accumulation—to ACSM4 depletion rather than off-target effects. The set's multi-duplex configuration reduces the probability of silencing failure to <0.6%, ensuring that null metabolic phenotypes are not falsely attributed to ineffective knockdown .

Renal Cell Carcinoma Biomarker Validation Studies

Genomic analyses from the ICGC/TCGA Pan-Cancer Analysis of Whole Genomes Consortium reveal that ACSM4 exhibits significant sex-biased copy number alterations in kidney renal cell carcinoma (Kidney-RCC), with gain frequencies of 31.11% in male tumors versus 7.55% in female tumors (FDR-adjusted P = 0.0111 by multivariate logistic regression) [3]. The Pre-designed siRNA Set A enables functional interrogation of whether ACSM4 copy number gains confer proliferative or metabolic advantages in RCC cell line models (e.g., 786-O, ACHN, Caki-1). The inclusion of GAPDH positive control siRNA within the set provides a standardized reference for normalizing transfection efficiency across RCC cell lines, which vary considerably in transfection permissivity, while the FAM-labeled negative control enables real-time monitoring of transfection efficiency by fluorescence microscopy [4].

Mitochondrial Acyl-CoA Metabolic Pathway Deconvolution Studies

ACSM4 localizes to the mitochondrial matrix, where it channels activated medium-chain fatty acids directly into the β-oxidation spiral [5]. The Pre-designed siRNA Set A is specifically configured for pathway deconvolution experiments requiring multiple independent siRNA sequences per gene to meet journal and funding agency reproducibility standards. The set's three distinct targeting sequences enable the recommended best practice of phenotype confirmation with at least two independent siRNAs without requiring multiple separate procurement events . This application scenario is particularly relevant for researchers investigating the interplay between ACSM4 and other medium-chain acyl-CoA synthetases (ACSM1, ACSM3, ACSM5) in tissues with overlapping ACSM family expression patterns, where single-duplex approaches may be confounded by compensatory regulation among family members.

siRNA Screening Library Hit Validation and Secondary Confirmation

Genome-wide siRNA screening campaigns frequently identify ACSM4 as a hit in metabolic, oncogenic, or lipid-related phenotypic screens. However, pooled siRNA screening approaches yield false positive rates exceeding 50% and false negative rates exceeding 40%, necessitating rigorous secondary validation with independent duplexes . The Pre-designed siRNA Set A provides three distinct duplexes specifically for this validation tier, enabling hit confirmation according to the widely accepted RNAi validation standard requiring phenotypic replication with at least two independent siRNA sequences . The lyophilized format with >97% purity (validated by MALDI-TOF mass spectrometry) ensures lot-to-lot consistency for multi-year validation studies and cross-laboratory reproducibility assessments [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACSM4 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.